2-(2-methyl-1H-imidazol-1-yl)aniline
Overview
Description
2-(2-methyl-1H-imidazol-1-yl)aniline is a chemical compound that features an imidazole ring substituted with a methyl group at the second position and an aniline group at the first position. This compound is part of the broader class of imidazole derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole compounds are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form multiple hydrogen bonds, enhancing its interaction with biological targets .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution in the body .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
2-(2-Methyl-1H-imidazol-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazole derivatives, including this compound, are known to exhibit antimicrobial, anti-inflammatory, and antitumor activities . These interactions often involve binding to active sites of enzymes or receptors, thereby modulating their activity. The exact nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to inhibit the growth of certain cancer cells by interfering with cell signaling pathways that regulate cell proliferation and apoptosis . Additionally, this compound may alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition can lead to changes in the expression of genes involved in detoxification processes. Additionally, this compound may interact with DNA or RNA, affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as light, temperature, and pH . Over time, degradation products may form, which could have different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as antimicrobial or anti-inflammatory activities . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . This compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities. These metabolic pathways can affect the overall pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The localization and accumulation of this compound can be influenced by factors such as its lipophilicity and affinity for specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular respiration and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-imidazol-1-yl)aniline can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of alpha halo-ketones with ammonia or primary amines under acidic conditions .
Industrial Production Methods
Industrial production of imidazole derivatives often employs high-throughput methods such as continuous flow synthesis and microwave-assisted synthesis. These methods offer advantages in terms of reaction speed, yield, and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-imidazol-1-yl)aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and imidazolines .
Scientific Research Applications
2-(2-methyl-1H-imidazol-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and other functional materials
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-imidazol-2-yl)ethanol
- 4-(1H-imidazol-1-yl)aniline
- 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene
Uniqueness
2-(2-methyl-1H-imidazol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it offers a balance of reactivity and stability, making it versatile for various applications .
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-12-6-7-13(8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSZMUSXQITSSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545965 | |
Record name | 2-(2-Methyl-1H-imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26286-55-5 | |
Record name | 2-(2-Methyl-1H-imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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